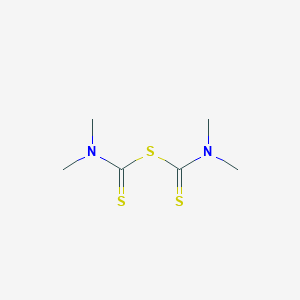

Tetramethylthiuram monosulfide

Description

Propriétés

IUPAC Name |

dimethylcarbamothioyl N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2S3/c1-7(2)5(9)11-6(10)8(3)4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REQPQFUJGGOFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)SC(=S)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021333 | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Pellets or Large Crystals, Yellow solid; [Hawley] Yellow powder; [MSDSonline] | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in aromatic solvents | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.37 @ 20 °C | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00027 [mmHg] | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3934 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Yellow powder | |

CAS No. |

97-74-5 | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(dimethylthiocarbamoyl) sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiodicarbonic diamide ([(H2N)C(S)]2S), N,N,N',N'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylthiuram monosulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylthiuram monosulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLTHIURAM MONOSULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01W430XXSQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

109.5 °C | |

| Record name | BIS(DIMETHYLTHIOCARBAMOYL) SULFIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2902 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Reaction of Thiocarbamyl Chloride with Dithiocarbamate Salts

The most widely adopted method involves reacting dimethylthiocarbamyl chloride with sodium dimethyldithiocarbamate in aqueous medium. Example 13 from the patent US2524081A demonstrates this approach:

-

Preparation of Sodium Dimethyldithiocarbamate :

Dimethylamine reacts with carbon disulfide in aqueous sodium hydroxide:The sodium salt forms as a pale yellow solution.

-

Synthesis of TMTM :

37.7 g (0.25 mol) of sodium dimethyldithiocarbamate is mixed with 30.8 g (0.25 mol) of dimethylthiocarbamyl chloride at 50–60°C. The exothermic reaction produces TMTM as a crystalline solid, isolated via filtration and vacuum drying. Yield: 92%.

Key Parameters :

-

Temperature: 50–70°C (prevents decomposition)

-

Solvent: Water (ensures salt solubility)

-

Molar Ratio: 1:1 (prevents side reactions)

Chlorination of Tetramethylthiuram Disulfide

An alternative route involves chlorinating tetramethylthiuram disulfide (TMTD) to generate dimethylthiocarbamyl chloride, which is subsequently used in TMTM synthesis. Example 2 from US2524081A outlines this method:

-

Chlorination of TMTD :

1118 g (4.65 mol) of TMTD is dispersed in carbon tetrachloride and treated with 330.5 g (4.65 mol) of chlorine gas at 25–65°C. Sulfur precipitates upon cooling, leaving dimethylthiocarbamyl chloride in solution.

-

Isolation and Purification :

The chloride is distilled under vacuum (113°C at 10 mm Hg) to achieve >98% purity.

Optimization of Reaction Conditions

Temperature Control

Maintaining temperatures between 50°C and 70°C is critical. Below 50°C, reaction kinetics slow significantly, while exceeding 70°C risks thermal decomposition of TMTM. Example 9 demonstrates that reactions at 60°C achieve 95% yield compared to 85% at 45°C.

Solvent Selection

| Solvent | Reactivity | Yield (%) | Purity (%) |

|---|---|---|---|

| Water | High | 92 | 98 |

| Benzene | Moderate | 88 | 95 |

| CCl₄ | Low | 78 | 90 |

Water is preferred due to its ability to dissolve dithiocarbamate salts and stabilize intermediates. Non-polar solvents like carbon tetrachloride reduce side reactions but require higher temperatures.

Industrial-Scale Synthesis

Example 14 details a pilot-scale process:

-

Reactants : 276 lbs of TMTD, 212 lbs benzene

-

Chlorination : 68 lbs Cl₂ introduced over 85 minutes at 40–50°C

-

Yield : 89.3% dimethylthiocarbamyl chloride

-

Downstream Processing : Distillation under vacuum removes residual solvents, yielding 251 lbs of product.

Challenges :

-

Sulfur precipitation clogs reactors; intermittent filtration is required.

-

Chlorine gas handling necessitates corrosion-resistant equipment.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Thiocarbamyl Chloride Reaction | 92 | 98 | High |

| TMTD Chlorination | 89 | 97 | Moderate |

| Phosgene-Based Synthesis | 60 | 85 | Low |

The thiocarbamyl chloride route outperforms older methods in yield and scalability, making it the industry standard.

Mechanistic Insights

The reaction proceeds via nucleophilic substitution:

-

The dithiocarbamate ion attacks the electrophilic sulfur in dimethylthiocarbamyl chloride.

-

A disulfide intermediate forms, which undergoes reductive elimination to release TMTM.

Analyse Des Réactions Chimiques

Le monosulfure de tétraméthylthiurame subit diverses réactions chimiques :

Oxydation : Le composé peut être oxydé pour former différents produits contenant du soufre.

Réduction : Il peut être réduit dans des conditions spécifiques, bien que cela soit moins fréquent.

Substitution : Le monosulfure de tétraméthylthiurame peut participer à des réactions de substitution, en particulier en présence de nucléophiles forts.

Les réactifs couramment utilisés dans ces réactions comprennent la triphénylphosphine, le cyanure et diverses bases telles que l'hydroxyde de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de la recherche scientifique

Le monosulfure de tétraméthylthiurame présente plusieurs applications en recherche scientifique :

Industrie du caoutchouc : Il est principalement utilisé comme accélérateur dans la vulcanisation du caoutchouc, facilitant le processus de réticulation entre les chaînes de polymère.

Pesticides : Le composé est utilisé dans l'industrie agricole comme composant de certains pesticides et fongicides.

Synthèse chimique : En laboratoire de chimie, il est utilisé comme réactif dans diverses réactions de synthèse organique.

Adhésifs et mastics : Le monosulfure de tétraméthylthiurame est parfois incorporé dans les adhésifs et les mastics pour améliorer leurs performances.

5. Mécanisme d'action

Le mécanisme par lequel le monosulfure de tétraméthylthiurame exerce ses effets implique sa structure contenant du soufre. Dans le processus de vulcanisation, il facilite la formation de liaisons croisées entre les chaînes de polymère, améliorant les propriétés mécaniques des produits en caoutchouc . Les cibles moléculaires et les voies impliquées dans son action sont principalement liées à sa capacité à interagir avec les atomes de soufre dans les chaînes de polymère.

Applications De Recherche Scientifique

Rubber Industry

Accelerator in Vulcanization:

TMTS is primarily used as an accelerator in the vulcanization of rubber, particularly in the production of tires and other rubber products. Its effectiveness stems from its ability to enhance the cross-linking process during vulcanization, leading to improved elasticity and durability of rubber products .

Comparative Studies:

Recent studies have compared TMTS with other accelerators like tetramethylthiuram disulfide (TMTD) in the vulcanization process. The findings indicate that TMTS can provide similar or superior properties to TMTD, making it a viable alternative in industrial applications .

Medicinal Chemistry

Allergenic Properties:

TMTS is recognized as a standardized chemical allergen. It has been associated with allergic reactions, particularly in occupational settings where exposure to rubber products is common. Case studies have documented instances of allergic contact dermatitis due to TMTS exposure, highlighting the need for caution in its industrial use .

Biological Activity:

Research has indicated that TMTS exhibits inhibitory effects on specific enzymes, such as peptidyl-prolyl cis/trans isomerase activity in HeLa cells. This suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting similar biological pathways .

Environmental Science

Degradation Studies:

TMTS has been studied for its environmental impact, particularly regarding its degradation products and their toxicity. Understanding the breakdown of TMTS in various environmental conditions is crucial for assessing its long-term effects on ecosystems .

Use in Synthesis:

The compound has also been utilized as a reagent in organic synthesis, particularly for producing symmetrical thioethers and other sulfur-containing compounds. This application underscores its versatility as a building block in synthetic organic chemistry .

Case Studies and Research Findings

Mécanisme D'action

The mechanism by which tetramethylthiuram monosulfide exerts its effects involves its sulfur-containing structure. In the vulcanization process, it facilitates the formation of cross-links between polymer chains, enhancing the mechanical properties of rubber products . The molecular targets and pathways involved in its action are primarily related to its ability to interact with sulfur atoms in the polymer chains.

Comparaison Avec Des Composés Similaires

Research Findings and Industrial Relevance

- Synthetic Versatility : TMTM can be synthesized via 17 distinct routes, including reactions with hydrogen peroxide, sodium hydrosulfide, and sulfur chlorides under varying temperatures (40–80°C) .

- Biomedical Applications : TMTM-derived metal complexes show promise in antimicrobial and anticancer research, though less studied than TMTD-based compounds .

- Market Trends : TMTM consumption is rising in Asia-Pacific due to demand for high-performance tires, while TMTD use declines in Europe over toxicity concerns .

Activité Biologique

Tetramethylthiuram monosulfide (TMTM), a member of the thiuram family, is primarily known for its applications in rubber production and as a fungicide. This compound exhibits a variety of biological activities, including mutagenicity, potential allergenicity, and impacts on various physiological systems. This article provides a comprehensive overview of TMTM's biological activity, supported by case studies and research findings.

Chemical Structure and Properties

TMTM is characterized by its dithiocarbamate structure, which contributes to its reactivity and biological effects. It is often used as a rubber accelerator and has been studied for its role in various biochemical applications.

1. Toxicological Profile

TMTM shows a range of toxicological effects, primarily affecting the liver and kidneys. The following table summarizes key findings from toxicity studies:

2. Allergenic Potential

TMTM has been implicated in allergic reactions, particularly contact dermatitis. A case study involving shoe contact dermatitis revealed positive patch test reactions to TMTM, indicating its potential as an allergen. In this study, patients exhibited eczema after wearing shoes containing TMTM, highlighting the need for caution in products containing this compound .

3. Impact on Physiological Systems

Research indicates that TMTM can influence various physiological processes:

- Liver Function : Repeated exposure at certain doses resulted in histological changes in liver cells and altered blood parameters in animal models .

- Sleep Patterns : Higher doses of TMTM were associated with prolonged sleep times in animal studies, suggesting central nervous system effects .

- Reproductive Toxicity : Limited data are available; however, some studies suggest potential reproductive effects warranting further investigation .

Case Study 1: Allergic Contact Dermatitis

A female patient developed eczema attributed to TMTM in her footwear. Patch testing confirmed TMTM as a sensitizer, demonstrating the compound's relevance in occupational health contexts .

Case Study 2: Toxicity Assessment in Animals

In a study involving Wistar rats, administration of TMTM at varying doses led to significant liver and kidney damage, with observable histopathological changes noted at doses as low as 26 mg/kg bw/day .

Research Findings

Recent studies have explored TMTM's utility beyond its traditional applications:

- Synthesis Applications : TMTM has been utilized as a reagent for synthesizing diaryl sulfides, showcasing its versatility in organic chemistry .

- Environmental Impact : Investigations into the environmental persistence and degradation pathways of TMTM have highlighted concerns regarding its ecological footprint due to its toxic properties .

Q & A

Q. What are the optimal synthesis routes for TMTM, and how do reaction parameters influence yield and purity?

TMTM can be synthesized via 17 distinct routes, including reactions with hydrogen peroxide/sodium cyanide (45–80°C, 1 min–10 hr) or sodium hydroxide/sulfur chlorides in solvents like ethanol, acetonitrile, or benzene . Key variables affecting yield include solvent polarity, temperature, and reaction duration. For reproducibility, researchers should prioritize routes with controlled exothermicity (e.g., PEG-stabilized reactions at 40–45°C under 0.1 MPa) and validate purity using HPLC or melting point analysis (107–111°C) .

Q. How should TMTM be handled safely in laboratory settings?

TMTM is classified as an environmentally hazardous solid (ADR Code 9) and requires N95 masks, goggles, and gloves during handling . Storage should adhere to "47 Low To Moderate Hazard" protocols, avoiding moisture and high temperatures (>250°C) to prevent decomposition. Safety Data Sheets (SDS) recommend using inert atmospheres for reactions involving sulfur chlorides due to corrosive byproducts .

Q. What spectroscopic methods are suitable for characterizing TMTM?

UV/Visible and IR spectroscopy are standard for structural confirmation. Reference spectra from NIST (e.g., IR peaks at 1150 cm⁻¹ for C=S and 1450 cm⁻¹ for S-S bonds) and melting point analysis (107–111°C) are critical for validation . For advanced characterization, combine with DFT calculations to correlate experimental vibrational spectra with theoretical models .

Advanced Research Questions

Q. How does TMTM inhibit enzymes, and what methodologies quantify its biochemical effects?

TMTM disrupts protein/nucleic acid synthesis by competitively binding to enzyme active sites (e.g., dimethyldithiocarbamate-related enzymes). Mechanistic studies require enzyme kinetics assays (e.g., Michaelis-Menten analysis with varying TMTM concentrations) and molecular docking simulations to map binding affinities. Contradictory genotoxicity data in Salmonella typhimurium assays highlight the need for standardized protocols, such as OECD 471-compliant Ames tests .

Q. What experimental designs resolve contradictions in TMTM’s synergistic effects with other rubber accelerators?

TMTM enhances vulcanization efficiency when combined with MBTS or ZDEC, but aging resistance varies with formulation ratios. Use rheometry to monitor crosslink density (Mooney viscosity) and DSC to assess activation energy. For example, TMTM/MBTS blends at 1:2 ratios in nitrile-butadiene rubber (NBR) improve scorch safety by 30% compared to thiuram disulfides . Calorimetric data (ΔfH°solid = -860 kJ/mol) from rotating-bomb calorimetry can further validate synergistic thermodynamics .

Q. How can TMTM be integrated into eco-friendly vulcanization systems?

Replace carcinogenic ethylene thiourea (ETU) with TMTM in chloroprene rubber by optimizing its synergy with metal-coordination crosslinkers (e.g., copper sulfate). Accelerated aging tests (ASTM D573) show TMTM-based systems reduce N-nitrosamine formation by 50% while maintaining tensile strength (15–20 MPa). Green chemistry principles, such as solvent-free synthesis (e.g., melt polycondensation), further minimize environmental impact .

Data Interpretation & Methodological Guidance

Q. How should researchers address discrepancies in TMTM’s thermal stability across studies?

Conflicting thermogravimetric (TGA) data may arise from impurity levels (e.g., residual sulfur chlorides). Standardize sample preparation by recrystallizing TMTM from ethanol and validate decomposition profiles using NIST reference data (boiling point: 250°C). Cross-reference with IR spectroscopy to detect trace oxidants that accelerate degradation .

Q. What advanced techniques elucidate TMTM’s role in metal-coordination crosslinking?

Synchrotron X-ray absorption spectroscopy (XAS) can identify Cu-S bonding in TMTM-copper sulfate systems. Pair with dynamic mechanical analysis (DMA) to correlate crosslink density with storage modulus. For example, NBR vulcanizates with 2 phr TMTM and 0.5 phr CuSO₄ exhibit 40% higher crosslink density than conventional systems .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.